



Application Notes and Protocols: Total Synthesis of Picrasidine Alkaloids and Analogs

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Compound of Interest		
Compound Name:	Picrasidine M	
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Introduction

Picrasidine alkaloids, a family of complex bis- β -carboline natural products isolated from plants of the Picrasma genus, have garnered significant attention due to their diverse and potent biological activities.[1] Members of this family, including **Picrasidine M**, have demonstrated potential as anticancer agents.[2][3] For instance, Picrasidine G inhibits the EGFR/STAT3 signaling pathway in triple-negative breast cancer, Picrasidine I induces apoptosis in oral squamous cell carcinoma by downregulating JNK phosphorylation, and Picrasidine J inhibits cancer cell metastasis by reducing the phosphorylation of ERK.[2][3][4] The intricate molecular architecture and promising therapeutic potential of these alkaloids make them compelling targets for total synthesis, enabling further biological evaluation and the development of novel therapeutic analogs.

While the total synthesis of **Picrasidine M** has not yet been reported, a landmark 2023 study by Wang, Guo, Wang, and Lei detailed the first divergent total syntheses of the structurally related Picrasidines G, S, R, and T. This work provides a robust synthetic framework and key chemical strategies that are directly applicable to the synthesis of **Picrasidine M** and other complex analogs. These strategies include a biomimetic, regio-selective aza-[4+2] cycloaddition to construct the core structure of ITHQ-type bis- β -carboline alkaloids and a thiazolium-catalyzed Stetter reaction for analogs with a 1,4-diketone linker.



These application notes provide detailed protocols and quantitative data derived from this foundational synthetic work, offering a practical guide for researchers aiming to synthesize and explore this important class of natural products.

Data Presentation: Synthesis of Picrasidine Analogs

The following tables summarize the quantitative data for the key steps in the synthesis of Picrasidine G and R, based on the divergent approach developed by Lei and coworkers.

Table 1: Synthesis of Key β-Carboline Monomers

Step	Precursor	Reagents and Conditions	Product	Yield
1	Tryptamine HCI	2,2- Dimethoxyacetal dehyde, NaHCO ₃ , H ₂ O/DCM, rt, 12 h	Tetrahydro-β- carboline intermediate	95%
2	Step 1 Product	TsCl, Et₃N, DCM, 0 °C to rt, 2 h	Tosyl-protected amine (Compound 8)	98%
3	Compound 8	DDQ, PhCl, 120 °C, 12 h	Ketone (Compound 9)	83%
4	Compound 9	(1) HCl, Acetone, rt, 2 h; (2) Ph₃P=CH₂, THF, 0 °C to rt, 12 h	Vinyl β-carboline (Dehydrocrenatin e 5a)	75% (2 steps)

Table 2: Dimerization and Final Product Formation



Product	Key Reaction	Precursors	Reagents and Conditions	Final Yield
Picrasidine G (1)	Aza-[4+2] Cycloaddition	Dehydrocrenatin e (5a)	TFA (1.2 equiv), TFE, 60 °C, 12 h	85%
Picrasidine R (4)	Stetter Reaction	Aldehyde 6c & Vinyl Ketone 10	Thiazolium salt (20 mol%), DBU (20 mol%), THF, 60 °C, 12 h	90%

Experimental Protocols

The following protocols are adapted from the reported synthesis of Picrasidine G and R.

Protocol 1: Synthesis of Monomer Dehydrocrenatine (5a)

- Pictet-Spengler Reaction: To a solution of tryptamine hydrochloride (1.0 equiv) in a 1:1 mixture of H₂O and CH₂Cl₂ is added NaHCO₃ (2.0 equiv). The mixture is stirred for 10 minutes, followed by the addition of 2,2-dimethoxyacetaldehyde (1.1 equiv). The reaction is stirred at room temperature for 12 hours. After completion, the organic layer is separated, dried over Na₂SO₄, and concentrated to yield the crude tetrahydro-β-carboline intermediate, which is used directly in the next step.
- Tosyl Protection: The crude product from the previous step is dissolved in CH₂Cl₂. Triethylamine (3.0 equiv) is added, and the solution is cooled to 0 °C. Tosyl chloride (1.2 equiv) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with water, and the product is extracted with CH₂Cl₂, dried, and purified by column chromatography to afford compound 8.
- Oxidation: Compound 8 (1.0 equiv) is dissolved in chlorobenzene. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.0 equiv) is added, and the mixture is heated to 120 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ketone 9.



• Hydrolysis and Wittig Reaction: Ketone 9 is dissolved in acetone, and aqueous HCl (6 M) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in THF and cooled to 0 °C. Methyltriphenylphosphonium bromide (2.0 equiv) and a strong base (e.g., n-BuLi) are added to generate the Wittig reagent in situ. The reaction mixture is stirred and allowed to warm to room temperature for 12 hours. After quenching, the product is extracted, dried, and purified by column chromatography to yield Dehydrocrenatine (5a).

Protocol 2: Synthesis of Picrasidine G (1) via Aza-[4+2] Cycloaddition

- Dehydrocrenatine (5a, 1.0 equiv) is dissolved in 2,2,2-trifluoroethanol (TFE).
- Trifluoroacetic acid (TFA, 1.2 equiv) is added to the solution.
- The reaction mixture is stirred at 60 °C for 12 hours.
- Upon completion, the solvent is removed under reduced pressure.
- The crude residue is purified by flash column chromatography on silica gel to afford Picrasidine G (1).

Protocol 3: Synthesis of Picrasidine R (4) via Stetter Reaction

This protocol requires the synthesis of β -carboline aldehyde 6c and vinyl ketone 10 via established methods.

- To a solution of aldehyde 6c (1.2 equiv) and vinyl ketone 10 (1.0 equiv) in anhydrous THF are added a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.2 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv).
- The reaction mixture is heated to 60 °C and stirred for 12 hours under an inert atmosphere.
- The solvent is evaporated, and the resulting crude product is purified by flash column chromatography to yield Picrasidine R (4).

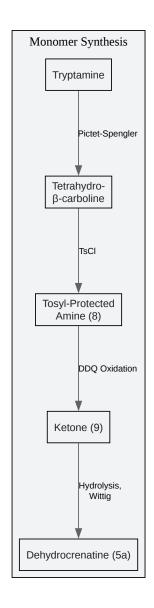


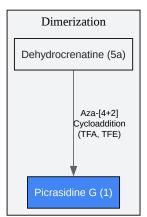


Visualizations: Synthetic Pathways and Mechanisms

The following diagrams illustrate the key synthetic workflows and the proposed cycloaddition mechanism.



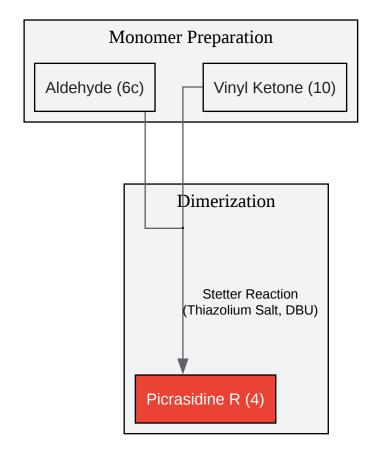




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Caption: Workflow for the Total Synthesis of Picrasidine G.

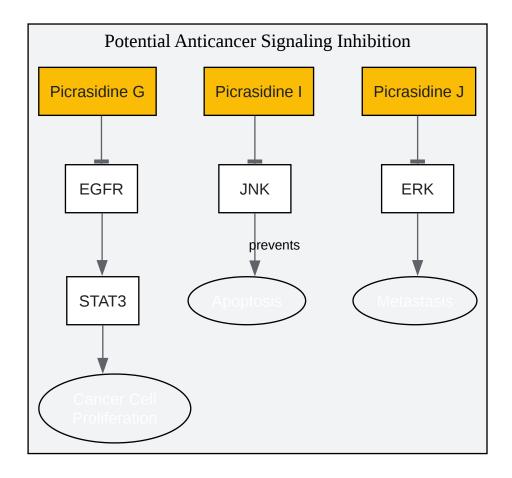




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Caption: Key Strategy for the Total Synthesis of Picrasidine R.





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Caption: Signaling Pathways Targeted by Picrasidine Analogs.

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